Alamos

描述

Structure

3D Structure

属性

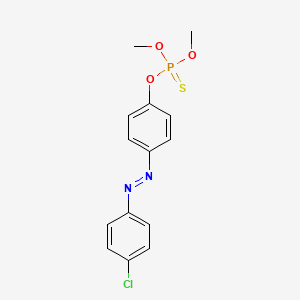

IUPAC Name |

(4-chlorophenyl)-(4-dimethoxyphosphinothioyloxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN2O3PS/c1-18-21(22,19-2)20-14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEAEHHJGXAROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041616, DTXSID60859930 | |

| Record name | Azothoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-{4-[(4-Chlorophenyl)diazenyl]phenyl} O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-96-8 | |

| Record name | Alamos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azothoate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azothoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azothoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P6460T5DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Research Capabilities at Los Alamos National Laboratory: A Technical Overview for the Scientific Community

Los Alamos National Laboratory (LANL), a cornerstone of the United States' national security apparatus, spearheads a broad and deep research and development portfolio. While historically renowned for its central role in the Manhattan Project, the laboratory's contemporary scientific endeavors extend far beyond nuclear weapons stewardship, encompassing a wide array of disciplines critical to national security, energy, and human health. For researchers, scientists, and professionals in drug development, understanding LANL's primary research areas reveals opportunities for collaboration and insight into cutting-edge scientific methodologies.

The laboratory's scientific and engineering capabilities are strategically organized into six primary research areas, known as "Capability Pillars." These pillars foster interdisciplinary collaboration to address complex national security challenges.[1][2]

The Six Capability Pillars of LANL Research

The foundational research at Los this compound is structured around these six pillars, each with a distinct focus yet interconnected in its mission to provide scientific and technological solutions for national security.

| Capability Pillar | Core Mission | Key Research Thrusts |

| Information, Science, and Technology (IS&T) | To leverage advances in computing, data science, and theoretical sciences to accelerate predictive capabilities across all of LANL's missions.[3][4] | High-performance computing, applied mathematics, data science and analytics, computational science methods and algorithms.[3] |

| Materials for the Future | To design, synthesize, and manufacture novel materials with predictable performance and controlled functionality to meet emerging national security needs.[5] | Actinide and correlated electron materials, integrated nanomaterials, energetic materials, materials dynamics, manufacturing science.[5] |

| Nuclear and Particle Futures (NPF) | To advance the understanding and engineering of complex nuclear phenomena through the integration of experiments, theory, and simulation.[6][7][8] | Nuclear, particle, astrophysics, and cosmology; applied nuclear science and engineering; high energy density plasmas and fluids; accelerators and electrodynamics.[6][7][8] |

| Science of Signatures (SoS) | To discover, measure, and deploy advanced signature-related technologies to identify and characterize complex systems in areas of global security, nuclear defense, energy, and health.[9][10] | Nuclear and radiological signatures, chemical and materials signatures, biological signatures, energy and climate signatures, space signatures.[9] |

| Weapons Systems | To ensure the safety, security, and effectiveness of the U.S. nuclear deterrent through integrated system research, design, development, and certification.[11] | Designer capability and certification, systems integration, manufacturing and analysis.[11] |

| Complex Natural and Engineered Systems (CNES) | To understand and predict the behavior of complex, interconnected systems, from the global climate and disease outbreaks to the nation's infrastructure and nuclear weapons.[12][13] | Nuclear threats, engineered systems, non-nuclear threats (e.g., climate, disease).[12] |

A Deeper Dive into Biosecurity and Drug Development-Related Research

For professionals in the life sciences and drug development, LANL's research in biotechnology and biosecurity, which primarily falls under the "Science of Signatures" and "Complex Natural and Engineered Systems" pillars, is of particular interest. The laboratory's unique capabilities in high-performance computing, machine learning, and materials science are being applied to some of the most challenging problems in human health.

A notable example of LANL's contribution to therapeutic development is its involvement in restoring the efficacy of Evusheld, a COVID-19 antibody therapeutic. As the SARS-CoV-2 virus mutated, the effectiveness of existing antibody treatments waned. In collaboration with other national laboratories, LANL researchers utilized a computationally driven approach named Generative Unconstrained Intelligent Drug Engineering (GUIDE) to identify antibody variants with improved binding to new viral strains.[14] This process combines high-performance computing, simulation, and machine learning to co-optimize binding affinity against multiple targets.[14]

Conceptual Workflow for Computationally Guided Antibody Engineering

The following diagram illustrates a conceptual workflow for a process like GUIDE, demonstrating the integration of computational and experimental approaches in modern drug development.

Caption: A conceptual workflow for computationally guided antibody engineering, integrating in silico design and experimental validation.

Conclusion

Los this compound National Laboratory's primary research areas are deeply rooted in its national security mission. However, the breadth of its scientific and engineering capabilities, organized within its six Capability Pillars, has far-reaching implications for a variety of scientific fields, including biotechnology and drug development. The laboratory's expertise in high-performance computing, materials science, and signature detection, combined with its focus on addressing complex systems, positions it as a key player in the development of novel solutions to pressing global challenges in health and medicine. For the external research community, understanding the structure and focus of LANL's research provides a roadmap for identifying areas of potential collaboration and leveraging the laboratory's unique scientific resources.

References

- 1. Capability Reviews | Los this compound National Laboratory [lanl.gov]

- 2. Los this compound National Laboratory - Wikipedia [en.wikipedia.org]

- 3. Information, Science, and Technology | Los this compound National Laboratory [lanl.gov]

- 4. lanl.gov [lanl.gov]

- 5. lanl.gov [lanl.gov]

- 6. lanl.gov [lanl.gov]

- 7. lanl.gov [lanl.gov]

- 8. cdn.lanl.gov [cdn.lanl.gov]

- 9. Science of Signatures (SoS) | Los this compound National Laboratory [lanl.gov]

- 10. cdn.lanl.gov [cdn.lanl.gov]

- 11. lanl.gov [lanl.gov]

- 12. Complex Natural & Engineered Systems (CNES) | LANL [lanl.gov]

- 13. Discoveries: Complex Natural and Engineered Systems | LANL [lanl.gov]

- 14. losalamosreporter.com [losalamosreporter.com]

An Overview of Los Alamos National Laboratory's Core Mission and Vision

A Strategic Guide for Scientific and Research Professionals

Los Alamos National Laboratory (LANL) serves as a cornerstone of U.S. national security, delivering scientific and technological solutions to the nation's most complex challenges. For researchers, scientists, and professionals in drug development, understanding the laboratory's mission and strategic direction provides context for its vast research capabilities and opportunities for collaboration.

Core Mission: National Security Through Scientific Excellence

The fundamental mission of Los this compound National Laboratory is to "solve national security challenges through simultaneous excellence".[1][2] This mission is the driving force behind the laboratory's extensive portfolio, which integrates advanced research and development with operational excellence to meet strategic national priorities.[2] As a federally funded research and development center, LANL's strategic plan is directly aligned with priorities established by the Department of Energy (DOE) and the National Nuclear Security Administration (NNSA).[2]

The laboratory's primary function is to provide scientific and engineering support for national security programs, with a significant focus on the research, design, maintenance, and testing of the U.S. nuclear weapons stockpile.[3] However, its mandate is multidisciplinary, extending to all areas of the DOE's mission: national security, science, energy, and environmental management.[1][2] This broad scope encompasses work for the Department of Defense (DoD), the Intelligence Community (IC), and the Department of Homeland Security (DHS).[1]

Vision for the Future

LANL's vision is "to be trusted by our nation, emulated by our peers, and respected by the world".[2] This vision is built upon a culture that values service, integrity, teamwork, and excellence, emphasizing that the methodology of their work is as critical as the outcomes.[2]

Strategic Framework

To execute its mission, LANL's strategic plan is built upon several key imperatives and capability pillars that guide its research and operational focus.

Strategic Imperatives:

-

Nuclear Deterrence: Leading the nation in the design, production, and certification of the nuclear deterrent.[4]

-

Threat Reduction: Developing and deploying advanced tools to anticipate, detect, and proactively respond to emerging global security threats.[4]

-

Technical Leadership: Driving innovation across scientific and technical fields to maintain a strategic advantage.[4]

-

Trustworthy Operations: Ensuring the safe, secure, and effective execution of all mission-critical activities.[4]

Capability Pillars: The laboratory organizes its vast scientific capabilities into six multidisciplinary pillars that harness its expertise to create solutions for national security.[5] One example is the "Materials for the Future" pillar, which focuses on the discovery, science, and engineering of advanced materials to control their functionality and predict their performance over a lifetime, a critical component for many national security applications.[6]

The logical relationship between LANL's mission, vision, and strategic execution can be visualized as follows:

Caption: Logical flow from LANL's core mission to its strategic imperatives and mission areas.

Quantitative Data and Experimental Protocols

The high-level, strategic nature of a national laboratory's mission and vision does not lend itself to detailed experimental protocols or extensive quantitative datasets in the manner of a specific scientific paper. Such detailed information is contained within the thousands of individual research projects and publications generated by the laboratory's scientists.

However, to provide a sense of scale, the following data points are relevant:

| Metric | Data | Source Citation |

| Annual Budget | ~$4.9 Billion | [1] |

| Total Staff | ~14,150 | [1] |

| Student Interns | ~1,800 | [1] |

| Employee Donations (2023) | $2.6 Million to non-profit organizations | [7] |

These figures illustrate the significant investment and human capital dedicated to achieving the laboratory's national security mission.

References

- 1. Los this compound National Laboratory - Wikipedia [en.wikipedia.org]

- 2. Mission | Los this compound National Laboratory [lanl.gov]

- 3. Los this compound National Laboratory | Department of Energy [energy.gov]

- 4. lanl.gov [lanl.gov]

- 5. Capability Pillars | Los this compound National Laboratory [lanl.gov]

- 6. lanl.gov [lanl.gov]

- 7. About Us | Los this compound National Laboratory [lanl.jobs]

Pioneering Computational Frontiers in Drug Discovery: A Technical Guide to Key Los Alamos Publications

Introduction

Los Alamos National Laboratory (LANL), historically renowned for its pivotal role in physics and national security, has cultivated a deep and impactful research program at the intersection of biology, computation, and machine learning. These efforts have produced foundational tools and insights that are accelerating the field of drug development. This technical guide provides an in-depth overview of two landmark research areas originating from LANL: the development of the ANI deep learning potential for molecular simulations and the creation of machine learning frameworks to predict antibiotic permeability in Gram-negative bacteria.

This document is intended for researchers, computational scientists, and drug development professionals, offering a detailed look at the methodologies, quantitative performance, and logical workflows behind these key scientific contributions.

The ANI-2x Potential: Quantum Accuracy at Classical Speed

One of the most significant challenges in computational drug discovery is accurately and efficiently modeling the behavior of molecules. Traditional methods present a trade-off between the high accuracy but immense computational cost of quantum mechanics (QM) and the speed but lower accuracy of classical force fields. Research from Los this compound National Laboratory and its collaborators has addressed this gap by developing a series of machine learning-based interatomic potentials known as ANI (ANAKIN-ME). The ANI-2x potential represents a major advancement, extending the applicability of this technology to elements crucial for drug design.[1][2][3][4]

The core innovation of the ANI potentials is the use of deep neural networks trained on vast datasets of QM-level calculations. This allows ANI-2x to predict the potential energy of a molecule—and thus the forces acting on its atoms—with accuracy approaching that of the reference QM theory, but at a fraction of the computational cost.[1][2][4]

Experimental and Computational Protocols

a) Data Generation via Active Learning:

The training data for ANI-2x was generated using an active learning protocol. This process automates the exploration of chemical space to find molecular conformations where the model's prediction is uncertain.

-

Initial Sampling: Start with a diverse set of small organic molecules containing the elements of interest (H, C, N, O, S, F, Cl). For ANI-2x, this included molecules from databases like GDB-11 and ChEMBL.[5]

-

Conformational Search: Perform molecular dynamics (MD) simulations or normal mode analysis on the sampled molecules using an existing ANI potential.

-

Uncertainty Quantification: For each new conformation generated, an ensemble of neural network models is used to predict the energy. The standard deviation among the ensemble's predictions serves as a measure of uncertainty.

-

QM Calculation: If the uncertainty for a given conformation exceeds a predefined threshold, that structure is flagged for a high-cost QM calculation (e.g., using Density Functional Theory with the ωB97X functional).

-

Dataset Augmentation: The resulting high-accuracy QM energy and forces for that conformation are added to the training dataset.

-

Retraining: The neural network ensemble is retrained with the augmented dataset, improving its accuracy and reducing its uncertainty in that region of chemical space. This cycle is repeated iteratively.

b) Neural Network Architecture:

The ANI-2x potential is built from a series of identical atomic neural networks, one for each atom in the molecule.

-

Atomic Environment Vector (AEV): For each atom, a local environment is encoded into a fixed-size feature vector, the AEV. The AEV describes the radial and angular distribution of neighboring atoms out to a specific cutoff radius. This ensures the potential is invariant to rotation and translation.

-

Network Structure: The AEV for each atom is fed into its own feed-forward neural network. This network consists of multiple hidden layers with activation functions (e.g., CELU).

-

Atomic Energy Prediction: Each atomic network outputs a single value representing that atom's contribution to the total potential energy.

-

Total Energy Summation: The total potential energy of the molecule is calculated as the sum of all predicted atomic energies. This summation architecture makes the model scalable to molecules of arbitrary size.

Data Presentation: Performance of ANI-2x

The accuracy of the ANI-2x potential has been benchmarked against high-level QM calculations and other methods across various datasets. The tables below summarize its performance, typically measured by the Root Mean Square Error (RMSE) and Mean Absolute Error (MAE) in kcal/mol.

Table 1: ANI-2x Performance on the COMP6v2 Benchmark

| Metric | C-H-N-O Subset | S-F-Cl Subset | Full COMP6v2 Set |

| RMSE (kcal/mol) | 1.10 | 1.35 | 1.18 |

| MAE (kcal/mol) | 0.75 | 0.89 | 0.80 |

This data represents the error in predicted energies for a diverse set of organic molecules compared to reference DFT (ωB97X) calculations.

Table 2: Performance on Non-Covalent Interaction Benchmarks

| Benchmark Dataset | Metric | ANI-2x vs. DFT |

| Halgren Set | RMSE (kcal/mol) | 1.77 |

| MAE (kcal/mol) | 1.24 | |

| X40 Set | RMSE (kcal/mol) | 1.71 |

| MAE (kcal/mol) | 1.51 |

This data shows the model's ability to capture weak intermolecular forces, which are critical for predicting drug-receptor binding.

Visualization: ANI-2x Workflow

The following diagram illustrates the active learning and prediction workflow for the ANI potential.

Machine Learning to Predict Antibiotic Permeability

The outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa, is a formidable barrier that prevents many antibiotics from reaching their intracellular targets.[6] Predicting which molecules can effectively cross this barrier is a central goal of antibiotic development. Researchers at Los this compound have developed a data-driven, machine learning approach to identify the key molecular properties that govern permeation and antibacterial activity.[6][7][8]

This work involved a comprehensive analysis of 1,260 antimicrobial compounds, correlating their measured inhibitory concentrations with a large set of computationally derived molecular descriptors.[8]

Experimental and Computational Protocols

a) Compound Library and Biological Data:

-

Compound Selection: A library of 1,260 chemically diverse antimicrobial compounds was used.

-

Antimicrobial Activity Measurement: The 50% inhibitory concentration (IC50) was experimentally determined for each compound against several strains of P. aeruginosa. This provides the ground-truth label for training the model (i.e., whether a compound is a "strong" or "weak" permeator/inhibitor).[8]

b) Molecular Descriptor Calculation:

A total of 174 molecular descriptors were calculated for each compound, grouped into three classes.[8]

-

Physicochemical (PC) Descriptors: Standard quantitative structure-activity relationship (QSAR) properties like molecular weight, polarity (logP), hydrogen bond donors/acceptors, and polar surface area were computed.

-

Docking (D) Descriptors: The primary efflux pump in P. aeruginosa is the MexAB-OprM system. Ensemble docking simulations were performed to calculate the binding affinity of each compound to the MexB component of this pump. This descriptor helps account for whether a compound is likely to be expelled from the cell.

-

Permeation (P) Descriptors: All-atom molecular dynamics (MD) simulations were performed to model the process of each compound moving through a detailed model of the P. aeruginosa outer membrane. These computationally intensive simulations yield descriptors related to the compound's interaction energy with different regions of the membrane (e.g., lipid head groups, core polysaccharides) and its conformational changes during transit.[8]

c) Statistical and Machine Learning Model:

-

Descriptor Analysis: A statistical protocol was designed to handle the non-linear relationships between the 174 descriptors and the experimental IC50 values.

-

Classification: A machine learning classifier was trained to distinguish between strong and weak permeators/inhibitors based on the calculated descriptors. This allows for the identification of a minimal set of descriptors that are most predictive of a compound's activity.

-

Rule Identification: The analysis resulted in a set of consistent, predictive rules. For example, a key finding was that the interaction energy between a compound and the outer membrane is a critical predictor of its ability to permeate and inhibit the pathogen.[7][8]

Data Presentation: Key Predictors of Permeation

The study identified several molecular descriptors that were highly correlated with the ability of a compound to inhibit P. aeruginosa.

Table 3: Selected Molecular Descriptors and Their Role in Permeation/Inhibition

| Descriptor Class | Descriptor Example | Role in Prediction |

| Permeation (P) | Interaction Energy with Lipid A | Strong, favorable interactions are predictive of good permeation. |

| Permeation (P) | Solvent Accessible Surface Area (SASA) | Changes in SASA during membrane transit indicate conformational flexibility. |

| Physicochemical (PC) | Aromatic Ring Count | Influences stacking interactions within the membrane and with efflux pumps. |

| Physicochemical (PC) | Number of Hydrogen Bond Donors | Critical for interactions with the polar components of the membrane. |

| Docking (D) | MexB Binding Energy | Predicts the likelihood of the compound being removed by efflux pumps. |

Visualization: Permeation Prediction Workflow

The diagram below outlines the workflow for generating descriptors and training a model to predict antibiotic activity against Gram-negative bacteria.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. dasher.wustl.edu [dasher.wustl.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Extending the Applicability of the ANI Deep Learning Molecular Potential to Sulfur and Halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Machine learning model identifies drug design possibilities | LANL [lanl.gov]

- 7. Predicting permeation of compounds across the outer membrane of P. aeruginosa using molecular descriptors (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

Advancing the Frontiers of Science: A Technical Overview of Fundamental Research at Los Alamos National Laboratory

For Immediate Release

Los Alamos, NM - Los this compound National Laboratory (LANL), a cornerstone of national security science, continues to push the boundaries of fundamental scientific research. This technical guide provides an in-depth overview of the core fundamental science disciplines at LANL, tailored for researchers, scientists, and drug development professionals. The Laboratory's multidisciplinary approach integrates cutting-edge experimental and computational capabilities to address complex scientific challenges.

Core Research Pillars: A Foundation of Scientific Excellence

Fundamental science at LANL is organized around key research pillars that leverage the Laboratory's unique facilities and expertise. These pillars foster interdisciplinary collaboration to achieve breakthroughs in critical areas of national interest. The primary pillars guiding fundamental research include Materials for the Future, Science of Signatures, Information Science and Technology, and Nuclear and Particle Futures. These pillars are supported by robust programs in chemistry, materials science, physics, bioscience, and computational science.

Chemistry: From Fundamental Properties to Applied Solutions

The Chemistry Division at LANL is a leader in the chemical sciences, with a strong focus on actinide science, radiochemistry, and isotope production.[1][2] Research in this division underpins a wide range of applications, from nuclear energy and medicine to national security.

Isotope Research and Production

LANL's Isotope Program is a key contributor to the U.S. Department of Energy's Isotope Program, producing a variety of isotopes for medical, industrial, and research applications.[3][4] The Isotope Production Facility (IPF) at the Los this compound Neutron Science Center (LANSCE) is a premier facility for isotope production, utilizing a 100 MeV proton beam.[3][4]

Table 1: Isotope Production Facility (IPF) Commissioning Parameters [3]

| Target Stack | Target Material | Beam Energy (MeV) | Maximum Beam Current (µA) |

| "Dummy" | Niobium, Zinc, Aluminum | 100 | 250 |

| "Prototype" | Rubidium Chloride, Gallium | 100 | 100 (for RbCl to avoid capsule rupture) |

This table summarizes the key parameters used during the commissioning of the Isotope Production Facility, highlighting the different target materials and operational beam currents.[3]

A significant area of research is the development of production and processing methods for actinium-225 (Ac-225), a promising isotope for targeted alpha therapy in cancer treatment.[5]

Materials Science: Engineering Matter at the Atomic Scale

The Materials Physics and Applications and Materials Science and Technology divisions at LANL are at the forefront of materials research, from fundamental discovery to manufacturing science.[6][7] A key capability is the use of advanced characterization techniques to understand material properties at the nanoscale.

Advanced Materials Characterization

LANL utilizes a suite of advanced materials characterization techniques, including 4D Scanning Transmission Electron Microscopy (4D-STEM).[8][9] This technique provides nanoscale structural information, including strain and crystal orientation, with a spatial resolution of approximately 1 nm.[8] The insights gained from 4D-STEM are crucial for developing new materials with tailored properties for a variety of applications.

Bioscience: Understanding Complex Biological Systems

The Bioscience Division at LANL focuses on research to protect human health and the environment. A major area of investigation involves the use of multi-omics approaches to gain a comprehensive understanding of complex biological systems.

Proteomics and Metabolomics Workflow

Researchers at LANL have developed detailed workflows for the analysis of proteins (proteomics) and metabolites (metabolomics) from biological samples.[3] These workflows are essential for identifying biomarkers and understanding the molecular basis of disease.

References

- 1. losalamosreporter.com [losalamosreporter.com]

- 2. benchchem.com [benchchem.com]

- 3. osti.gov [osti.gov]

- 4. Isotope R&D and Production | Los this compound National Laboratory [lanl.gov]

- 5. Isotope Production | Los this compound National Laboratory [lanl.gov]

- 6. lanl.gov [lanl.gov]

- 7. engineering.uci.edu [engineering.uci.edu]

- 8. 4D Scanning Transmission Electron Microscopy [cint.lanl.gov]

- 9. Episode 19: 4D-STEM measures thermal properties of 2D materials [mrsbulletin.buzzsprout.com]

The Core of the A-Bomb: A Technical Guide to Los Alamos National Laboratory's Role in the Manhattan Project

Foreword

This technical guide delves into the pivotal scientific and engineering achievements of the Los Alamos National Laboratory, then known as Project Y, during the Manhattan Project. The successful development of the atomic bomb in a mere 27 months stands as a testament to the unprecedented collaborative effort of some of the world's brightest minds. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core technical challenges and innovative solutions that defined this era. Through a presentation of quantitative data, experimental protocols, and process visualizations, we illuminate the foundational science that ushered in the atomic age.

Introduction: The Genesis of Project Y

In 1942, the urgent need for a centralized, clandestine research facility to design and build an atomic bomb led to the establishment of Project Y in the remote mesas of Los this compound, New Mexico.[1][2] Under the scientific directorship of J. Robert Oppenheimer, the laboratory brought together a constellation of leading physicists, chemists, metallurgists, and engineers.[3][4] Their primary mission was to transform theoretical physics into a functional weapon, a task that required surmounting immense scientific and technical hurdles.

The laboratory's research focused on two parallel paths for weapon design: a gun-type assembly method and an implosion-type device. While the gun-type design was conceptually simpler, the unforeseen challenges with plutonium's isotopic composition necessitated a massive pivot to the more complex implosion design.[5] This guide will explore the technical intricacies of both designs, the experimental validation that underpinned their development, and the key scientific breakthroughs achieved at Los this compound.

Fissile Materials and Critical Mass

The fundamental principle behind a nuclear explosion is the assembly of a supercritical mass of fissile material, leading to a rapid, self-sustaining nuclear chain reaction.[6] The two primary fissile materials produced by the Manhattan Project were Uranium-235 (U-235) and Plutonium-239 (Pu-239). A significant portion of the early theoretical and experimental work at Los this compound was dedicated to determining the critical mass of these materials.

Critical Mass Determination

The critical mass is the minimum amount of fissile material needed to sustain a nuclear chain reaction. This value is highly dependent on the material's purity, its shape, and the presence of a neutron-reflecting tamper.[6] Early experiments at Los this compound involved meticulously assembling small quantities of fissile material and measuring the neutron multiplication to extrapolate to the critical point. These were dangerous, hands-on experiments that required extreme caution.

Experimental Protocol: Critical Mass Estimation

-

Subcritical Assembly: Two or more subcritical masses of the fissile material (e.g., hemispheres of U-235) were used.

-

Neutron Source: A neutron source was placed near the assembly to initiate a low level of fission.

-

Neutron Detection: Neutron detectors were positioned around the assembly to measure the rate of neutron leakage.

-

Gradual Assembly: The subcritical masses were slowly brought closer together, and the neutron count was continuously monitored.

-

Extrapolation: By plotting the inverse of the neutron count against the separation distance (or a related parameter), the point at which the count would theoretically become infinite (i.e., criticality) could be extrapolated. This allowed for a determination of the critical mass without actually achieving a critical state.

| Fissile Material | Configuration | Estimated Critical Mass (kg) |

| Uranium-235 | Bare Sphere | ~52 |

| Uranium-235 | With Tungsten Carbide Tamper | ~15 |

| Plutonium-239 | Bare Sphere (α-phase) | ~10 |

| Plutonium-239 | With Tungsten Carbide Tamper | ~5 |

Weapon Designs: Gun-Type vs. Implosion

Los this compound pursued two distinct designs for assembling a supercritical mass.

The Gun-Type Assembly ("Little Boy")

The gun-type design was the simpler of the two, involving the rapid assembly of two subcritical masses of U-235. One mass, the "bullet," is fired down a gun barrel into the other, the "target," creating a supercritical mass and initiating the chain reaction.[7]

Logical Relationship: Gun-Type Fission Weapon

Logical flow of a gun-type fission weapon detonation.

The Implosion-Type Assembly ("Fat Man")

The implosion design was developed out of necessity. Early in the project, it was discovered that reactor-produced plutonium contained a significant amount of the isotope Plutonium-240 (Pu-240).[5] Pu-240 has a high rate of spontaneous fission, which would have caused a premature and inefficient detonation (a "fizzle") in a gun-type assembly.[5]

The solution was to compress a subcritical sphere of plutonium to a supercritical density using a symmetrical implosion created by high explosives.[8] This required the development of sophisticated explosive lenses to focus the shockwave inward uniformly.

Experimental Workflow: Implosion-Type Weapon Development

Iterative design and testing workflow for the implosion device.

Key Experiments at Los this compound

The theoretical designs were validated through a series of groundbreaking experiments.

The RaLa Experiment: Diagnosing Implosion

To study the symmetry of the implosion without using precious plutonium, Robert Serber proposed the RaLa experiment.[9] This ingenious method used a powerful, short-lived gamma-ray source, Lanthanum-140 (La-140), placed at the center of a mock-up of the implosion device.[9] As the surrounding material was compressed by the explosives, the attenuation of the gamma rays provided a direct measure of the implosion's symmetry and speed.

Experimental Protocol: The RaLa Experiment

-

Source Preparation: Lanthanum-140 was chemically separated from its parent isotope, Barium-140, which was produced in the nuclear reactors at Oak Ridge.[9] The highly radioactive La-140 was then sealed in a small capsule.

-

Assembly: The La-140 source was placed at the center of a sphere of dense material (a surrogate for the plutonium pit) surrounded by the explosive lenses.

-

Detection: An array of ionization chambers or other gamma-ray detectors were positioned around the assembly.

-

Detonation and Measurement: The explosive lenses were detonated, and the detectors recorded the change in gamma-ray intensity as a function of time.

-

Analysis: The data was analyzed to reconstruct the dynamics of the implosion, revealing the degree of symmetry and the compression achieved.

The Trinity Test: The First Atomic Detonation

The culmination of Los this compound's efforts was the Trinity test on July 16, 1945, the first-ever detonation of a nuclear weapon.[10] The test was of an implosion-type device, nicknamed "The Gadget," and was conducted to verify the novel design and to gather data on the effects of a nuclear explosion.[10]

Trinity Test Data

| Parameter | Measured Value |

| Yield | 21 kilotons of TNT[10] |

| Date and Time | July 16, 1945, 5:29:45 AM (Mountain War Time)[10] |

| Location | Jornada del Muerto, New Mexico[10] |

| Device Type | Plutonium Implosion[10] |

| Fissile Core | ~6.2 kg Plutonium-Gallium Alloy |

| Initiator | Polonium-Beryllium ("Urchin")[9] |

Experimental Protocol: Trinity Test Yield Measurement (Radiochemical Method)

-

Sample Collection: After the detonation, specially shielded tanks collected soil samples from the crater and the surrounding area.

-

Radiochemical Analysis: At Los this compound, the samples were chemically analyzed to isolate and quantify the amount of specific fission products.

-

Fission Product Ratios: The ratios of different fission products were used to determine the number of fissions that had occurred in the plutonium core.

-

Yield Calculation: Knowing the energy released per fission, the total energy yield of the explosion was calculated.

Core Components: Initiator and Plutonium Metallurgy

Two other critical areas of research at Los this compound were the development of a neutron initiator to start the chain reaction at the precise moment of maximum compression and the metallurgy of plutonium.

The Neutron Initiator ("Urchin")

The implosion device required a burst of neutrons at the moment of peak compression to initiate the chain reaction.[9] The "Urchin" initiator, designed by Hans Bethe's division, consisted of a small sphere containing Polonium-210 (a strong alpha particle emitter) and Beryllium. The two elements were separated by a thin barrier. The shockwave of the implosion would crush the initiator, mixing the polonium and beryllium, which would then produce a burst of neutrons via the (α,n) reaction.

Signaling Pathway: Neutron Initiator Activation

The sequence of events leading to neutron generation in the initiator.

Plutonium Metallurgy

Plutonium proved to be a metallurgically complex element with multiple allotropic phases, each with a different density.[11] This posed a significant challenge for machining the plutonium pit to the precise specifications required for the implosion design. The solution, discovered at Los this compound, was to alloy the plutonium with a small amount of gallium.[11] This stabilized the delta phase of plutonium, which is more malleable and has a lower density, making it easier to fabricate into the desired hemispherical shapes.[11]

Conclusion

The work conducted at the Los this compound National Laboratory during the Manhattan Project represents a monumental achievement in the history of science and technology. In an incredibly short period, a dedicated team of scientists and engineers overcame immense theoretical and practical challenges to create a new and powerful technology. The development of the gun-type and implosion-type atomic bombs, the execution of the Trinity test, and the breakthroughs in nuclear physics, chemistry, and metallurgy laid the foundation for the nuclear age. The technical innovations born out of this intense period of research continue to have profound implications for science, technology, and global affairs.

References

- 1. The Los this compound Primer by Robert Serber - ePub + PDF - University of California Press [ucpress.edu]

- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 3. permalink.lanl.gov [permalink.lanl.gov]

- 4. Los this compound Primer - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. High-Speed Photography - Nuclear Museum [ahf.nuclearmuseum.org]

- 7. album-online.com [album-online.com]

- 8. construction-physics.com [construction-physics.com]

- 9. RaLa Experiment - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Trinity (nuclear test) - Wikipedia [en.wikipedia.org]

Core Scientific Endeavors at Los Alamos National Laboratory: A Technical Guide

An in-depth examination of pivotal research and development initiatives at the forefront of national security and scientific discovery.

Los Alamos National Laboratory (LANL), a cornerstone of the United States' scientific and national security enterprise, is currently engaged in a diverse portfolio of major scientific initiatives. These endeavors leverage the laboratory's unique capabilities in high-performance computing, materials science, nuclear physics, and biotechnology to address pressing challenges in national security, energy, and health. This technical guide provides a detailed overview of key projects for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of critical workflows and relationships.

Advanced Materials and Manufacturing: Engineering Materials for Extreme Environments

A primary focus at LANL is the development and characterization of advanced materials with tailored properties for a range of applications, from national security to energy production. A significant area of this research lies in additive manufacturing, or 3D printing, which allows for the creation of complex geometries and functionally graded materials that are impossible to produce with traditional methods.

Additive Manufacturing of "Switchable" High Explosives

In a significant advancement for the safety and handling of energetic materials, LANL scientists have developed "switchable" high explosives using additive manufacturing.[1] These materials consist of a lattice structure that is only detonable when filled with an inert fluid.[1] This innovation dramatically reduces the risk of accidental detonation during transport and storage.[1]

Experimental Data: Detonation Properties of Switchable High Explosives

| Filler Fluid | Gurney Energy (% of water-filled) | Detonation Velocity (km/s) |

| Unfilled | 2% | Not sustained |

| Water | 100% | 7.8 |

| Higher Density Fluid | 108.5% | 6.75 |

Data sourced from experiments quantifying the effectiveness of additively manufactured high-explosive charges.[1]

Experimental Protocol: Fabrication and Testing of Switchable High Explosives

-

Fabrication: High-explosive charges with a lattice structure are fabricated using additive manufacturing techniques.[1]

-

Fluid Filling: The lattice structure of the explosive charges is filled with an inert fluid, such as water or a higher-density fluid.[1]

-

Detonation Testing: The explosive charges are detonated, and the resulting Gurney energy (a measure of the explosive's ability to propel surrounding material) and detonation velocity are measured.[1]

In-Situ Diagnostics for Additive Manufacturing

To better understand and control the additive manufacturing process, LANL researchers are employing in-situ diagnostics, such as X-ray diffraction, during the fabrication of materials like stainless steel.[2][3] This allows for real-time observation of the material's microstructure as it solidifies, providing crucial data to validate and refine predictive models of material performance.[2][3]

Plutonium Science and Stockpile Stewardship: Ensuring the Nation's Nuclear Deterrent

A core mission of Los this compound National Laboratory is the stewardship of the nation's nuclear stockpile. This requires a deep understanding of the properties and behavior of plutonium, particularly as it ages. To this end, LANL conducts a range of experiments to probe the fundamental properties of this complex element under extreme conditions.

The "Martini" and "Moonshine" Experiments

Two recent and significant experimental campaigns, codenamed "Martini" and "Moonshine," have provided new insights into plutonium's behavior.

-

Martini: This experiment involved subjecting plutonium samples to high neutron irradiation at Sandia National Laboratories' Annular Core Research Reactor (ACRR).[4] The goal was to better understand how plutonium's material properties change in a high-radiation environment.[4]

-

Moonshine: Conducted at LANL's Dual-Axis Radiographic Hydrodynamic Test (DARHT) facility, the Moonshine experiment used a high-energy electron beam to rapidly alter the thermodynamic state and phase of a plutonium sample.[4][5] This allows scientists to study plutonium's behavior under the extreme temperatures and pressures that occur during a nuclear detonation.[5]

Proton Radiography (pRad) at LANSCE

The Proton Radiography (pRad) facility at the Los this compound Neutron Science Center (LANSCE) is a unique capability that uses a high-energy proton beam to create high-resolution images of dynamic experiments, particularly those involving high explosives.[6][7][8] This technique allows researchers to "see" inside an imploding device and measure material densities with high precision.[6][7]

Quantitative Data: pRad Facility Specifications

| Parameter | Value |

| Proton Beam Energy | 800 MeV[7] |

| Field of View (Identity Lens) | ~120 mm[6] |

| Resolution (Identity Lens) | ~180 microns[6] |

| Field of View (Magnifier) | 40 mm[6] |

| Resolution (Magnifier) | ~60 microns[6] |

| Maximum Line-Integrated Density | 50 g/cm²[6] |

| Frame Separation | 200 nanoseconds[6] |

Experimental Protocol: Dynamic Experiment with Proton Radiography

-

Experiment Setup: A dynamic experiment, often involving high explosives, is placed within a containment vessel at the pRad facility.[6][8]

-

Proton Beam Illumination: A series of short proton pulses from the LANSCE accelerator are directed at the experiment.[6]

-

Image Capture: As the protons pass through the experiment, they are scattered and absorbed to varying degrees depending on the density of the materials they encounter. A magnetic lens system then focuses the transmitted protons onto a scintillator, which produces light that is captured by a series of high-speed cameras to form a sequence of radiographic images.[9]

High-Performance Computing and Artificial Intelligence: Accelerating Scientific Discovery

Los this compound National Laboratory is a world leader in high-performance computing (HPC) and is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate scientific discovery across all its mission areas.

The Venado Supercomputer

Quantitative Data: Venado Supercomputer Specifications

| Component | Specification |

| Architecture | HPE Cray EX with NVIDIA GH200 Grace Hopper and Grace CPU Superchips[10][11][12] |

| Grace Hopper Superchips | 2,560[12] |

| Grace CPU Superchips | 920[12] |

| Linpack Performance (Rmax) | 98.51 PFlop/s[13] |

| Theoretical Peak (Rpeak) | 130.44 PFlop/s[13] |

| AI Performance (FP8) | 10 exaFLOPS[11] |

Biotechnology and Health: From COVID-19 to Future Threats

LANL's expertise in genomics, bioinformatics, and computational biology is being applied to address critical challenges in human health, most notably in the response to the COVID-19 pandemic.

Mathematical Modeling of COVID-19 Infection Dynamics

LANL researchers developed mathematical models to better understand the kinetics of SARS-CoV-2 infection.[14] By analyzing data from human challenge studies, they were able to estimate key parameters of viral replication.[14]

Quantitative Data: SARS-CoV-2 Viral Replication Rates

| Parameter | Doubling Time |

| Viral RNA | ~2 hours |

| Infectious Virus | ~3 hours |

Data from early-stage infection modeling.[14]

High-Throughput Antibody Screening

To accelerate the development of diagnostics and therapeutics, LANL has developed high-throughput methods for screening and engineering antibodies. One such method utilizes yeast surface display to rapidly select for antibody fragments with desired binding properties.[15][16]

Experimental Protocol: Yeast Surface Display for Antibody Screening

-

Library Construction: A diverse library of antibody fragments (e.g., single-chain variable fragments or scFvs) is genetically fused to a yeast surface protein.[15][16]

-

Yeast Display: The yeast cells are cultured under conditions that induce the expression and display of the antibody fragments on their surface.[15][16]

-

Cell Labeling and Sorting: The yeast library is incubated with a fluorescently labeled target antigen. Cells that bind the antigen are then isolated using fluorescence-activated cell sorting (FACS).[15][16] This involves:

-

Incubating induced yeast cells with the biotinylated target antigen.[16]

-

Washing the cells to remove unbound antigen.[16]

-

Incubating the cells with a fluorescently labeled streptavidin conjugate (e.g., Alexa-633) and a phycoerythrin-labeled antibody that recognizes an epitope tag on the displayed antibody fragment.[16]

-

Sorting the cells based on their fluorescence signals using a flow cytometer.[15]

-

Nuclear Forensics: Tracing the Origin of Nuclear Materials

A critical component of global security is the ability to identify the origin and history of illicit nuclear materials. LANL is at the forefront of developing and applying advanced analytical techniques for nuclear forensics.

Laser Ablation Laser Ionization Time-of-Flight Mass Spectrometry (LALI-TOF-MS)

LANL researchers have pioneered the use of LALI-TOF-MS for the rapid and comprehensive analysis of nuclear materials.[17] This technique allows for the elemental and isotopic characterization of a sample in under 30 minutes.[17]

Experimental Workflow: LALI-TOF-MS for Nuclear Material Analysis

References

- 1. losalamosreporter.com [losalamosreporter.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. Los this compound scientists conduct groundbreaking research. | LANL [lanl.gov]

- 5. lanl.gov [lanl.gov]

- 6. lansce.lanl.gov [lansce.lanl.gov]

- 7. Proton Radiography [lansce.lanl.gov]

- 8. ladailypost.com [ladailypost.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. hpcwire.com [hpcwire.com]

- 11. techspot.com [techspot.com]

- 12. hpcwire.com [hpcwire.com]

- 13. top500.org [top500.org]

- 14. losalamosreporter.com [losalamosreporter.com]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. Yeast Surface Display Platform for Rapid Selection of an Antibody Library via Sequential Counter Antigen Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Technique could facilitate faster nuclear forensics | LANL [lanl.gov]

Exploring the national security science focus of LANL.

A Technical Guide to the National Security Science Focus at Los Alamos National Laboratory (LANL)

For Researchers, Scientists, and Drug Development Professionals

Los this compound National Laboratory (LANL), a cornerstone of U.S. national security, applies multidisciplinary scientific and engineering capabilities to address complex global threats.[1][2] While its primary mission is supporting the nation's nuclear deterrent, LANL's expertise extends significantly into areas of biosecurity, health security, and threat reduction, making its research highly relevant to the fields of life sciences and drug development.[2][3] This guide explores the core competencies at the intersection of national security and life sciences at LANL, focusing on biosecurity preparedness, advanced computational modeling, and materials science for medical countermeasures.

Biosecurity and Threat Surveillance

A primary focus for LANL's life sciences division is national preparedness and response to biological threats, including infectious diseases and bioterrorism.[4] The laboratory develops innovative solutions for environmental surveillance, rapid detection, diagnostics, and therapeutics.[4][5] This involves creating universal, pathogen-agnostic methods for discovering and identifying potential biothreats from a wide range of samples such as air, water, soil, and food.[4] The expertise in genomics, bioinformatics, and protein engineering is leveraged to build a layered defense against emerging biological threats.[4][6]

Representative Capabilities: Biothreat Detection Platforms

LANL's research aims to develop platforms that provide early warning and situational awareness, which are critical for rapid response to outbreaks or bioterror events.[5] While specific performance data is often sensitive, the generalized characteristics of such systems are outlined below.

| Capability | Target Specification | Rationale | Relevant LANL Expertise |

| Time-to-Answer | < 1 hour | Enables rapid field deployment and decision-making during a crisis. | Microfluidics, Assay Development, Portable Instrumentation |

| Sensitivity | High (pM to fM range) | Crucial for early detection before a threat agent reaches critical concentration. | Protein Engineering, Nucleic Acid Amplification, Advanced Sensors |

| Specificity | > 99.9% | Minimizes false positives, which can cause significant disruption and panic. | Genomics, Bioinformatics, Antibody Engineering |

| Multiplexing | 10-100+ targets | Allows simultaneous screening for a wide range of known and emerging threats. | Microarray Technology, Next-Generation Sequencing (NGS) |

| Platform | Field-portable, automated | Reduces reliance on centralized labs and specialized personnel. | Systems Engineering, Materials Science, Software Development |

Generalized Workflow: Field-Based Biothreat Identification

The following diagram illustrates a generalized workflow for a LANL-developed biothreat detection system, from sample collection to actionable data. This process integrates automated sample preparation, multiplexed analysis, and secure data transmission for decision support.

Computational Modeling and Predictive Analytics

LANL is a world leader in high-performance computing, simulation, and data analytics, applying these capabilities to complex national security challenges.[1][7] In the realm of biosecurity, this translates to developing sophisticated epidemiological models to forecast the spread of disease, assess the potential impact of an outbreak, and evaluate the effectiveness of interventions like vaccination or quarantine strategies.[5][8] These models incorporate diverse datasets and are designed to provide reliable decision support tools for public health officials and policymakers.[4]

Methodological Approach: Multi-Scale Disease Modeling

The core of LANL's predictive capability lies in multi-scale modeling, which integrates data from various sources to simulate disease dynamics from the molecular to the global level.

-

Data Ingestion and Fusion : The process begins by aggregating large, heterogeneous data streams. This includes clinical case data, genomic sequences from pathogens, population mobility data, and environmental factors.[8] Natural language processing may be used to extract signals from text-based sources.[8]

-

Agent-Based Modeling (ABM) : At a granular level, ABMs simulate the behavior of individuals ("agents") within a population. Each agent has characteristics (age, location, health status) and behaviors that influence their risk of infection and transmission. This approach is crucial for understanding how individual interactions scale up to population-level outcomes.

-

Network Modeling : Disease spread is often modeled across transportation and social networks to predict geographic hotspots and the trajectory of an epidemic.

-

Model Validation and Forecasting : Models are continuously validated against real-world data.[5] High-performance computing resources enable the execution of thousands of simulations to explore a wide range of potential scenarios and forecast future trends.[9][10]

Logical Framework: From Data to Decision

The following diagram outlines the logical relationship between data sources, modeling techniques, and the ultimate goal of providing actionable intelligence for pandemic response.

Materials Science for Medical Countermeasures

LANL's Materials Science and Technology (MST) division provides solutions for a range of national security missions, including global threat reduction.[11] While much of this work supports nuclear deterrence, the fundamental expertise in materials synthesis, properties, and performance is applicable to the development of medical countermeasures.[11][12] This includes creating novel materials for advanced sensors, drug delivery platforms, and devices for diagnostics and therapeutics.[13]

Research Focus Areas Relevant to Drug Development

-

Engineered Materials : The design and fabrication of materials with precisely controlled properties. For drug development, this could involve creating biocompatible polymers for controlled-release drug formulations or functionalized nanoparticles for targeted delivery.

-

Polymer Science : LANL has significant expertise in polymer synthesis and characterization.[13] This knowledge is directly applicable to developing advanced membranes for separations (e.g., purifying biologics) or creating novel hydrogels for tissue engineering and regenerative medicine.

-

Integrated Devices : The laboratory focuses on incorporating new materials into functional devices.[13] This capability is essential for translating a novel biosensor or diagnostic assay from a laboratory concept to a practical, deployable tool.

Conceptual Protocol: Development of a Novel Sensor Material

This section outlines a representative, high-level protocol for the development of a new material intended for use in a diagnostic sensor, a process that integrates LANL's core materials science capabilities.

-

Computational Design and Materials Discovery :

-

Utilize high-performance computing to model material properties and predict the performance of novel compounds (e.g., polymers, composites).

-

Simulate the interaction between the candidate material and the target analyte (e.g., a viral protein or toxin).

-

Select a small number of promising candidates for synthesis based on predicted sensitivity and specificity.

-

-

Synthesis and Fabrication :

-

Synthesize the selected materials using techniques such as polymer synthesis or chemical vapor deposition.[13]

-

Characterize the material's structural and chemical properties (e.g., using spectroscopy, microscopy).

-

Fabricate the material into a prototype sensor format, such as a thin film on an electrode or a functionalized membrane.

-

-

Performance Characterization :

-

Test the prototype sensor's response to the target analyte in controlled laboratory conditions.

-

Evaluate key performance metrics: sensitivity, specificity, response time, and stability over time.

-

Use acoustic or electrochemical methods to interrogate the material's response during binding events.[13]

-

-

Iterative Optimization :

-

Feed the experimental performance data back into the computational models to refine predictions.

-

Iterate on the material's design and synthesis protocol to optimize performance for the specific diagnostic application.

-

This integrated approach, combining predictive modeling with advanced synthesis and characterization, accelerates the discovery and optimization of materials critical for next-generation diagnostics and therapeutics.[11]

References

- 1. research.gatech.edu [research.gatech.edu]

- 2. Los this compound National Laboratory | Department of Energy [energy.gov]

- 3. Los this compound National Laboratory - Wikipedia [en.wikipedia.org]

- 4. lanl.gov [lanl.gov]

- 5. lanl.gov [lanl.gov]

- 6. lanl.gov [lanl.gov]

- 7. Simulation, Computing and Theory | Los this compound National Laboratory [lanl.gov]

- 8. A-1: Information Systems & Modeling | Los this compound National Laboratory [lanl.gov]

- 9. lanl.gov [lanl.gov]

- 10. miragenews.com [miragenews.com]

- 11. lanl.gov [lanl.gov]

- 12. lanl.gov [lanl.gov]

- 13. Materials Synthesis and Integrated Devices | LANL [lanl.gov]

Leaders in Life Sciences at Los Alamos National Laboratory: A Technical Overview

Los Alamos, NM - Los this compound National Laboratory (LANL), a cornerstone of national security science, is also a hub of innovation in biotechnology and life sciences. With a focus on addressing critical challenges in health, energy, and the environment, LANL's researchers are pioneering new frontiers in drug discovery, bioinformatics, and sustainable technologies. This technical guide provides an in-depth look at the work of leading scientists and their teams within the Laboratory's Chemical, Earth, and Life Sciences (ALDCELS) directorate, offering insights into their research, experimental protocols, and the logical frameworks that guide their discoveries.

The ALDCELS directorate, under the leadership of Associate Laboratory Director Dr. Srinivas Iyer , is home to a diverse portfolio of research programs. The Bioscience Division (B-Division) is a key component of this directorate, with groups dedicated to Biochemistry and Biotechnology (B-TEK), Genomics and Bioanalytics (B-GEN), and Microbial and Biome Sciences. These teams are at the forefront of developing innovative solutions to complex biological problems.

Directory of Leading Scientists and Researchers

| Scientist/Researcher | Title/Group | Key Research Areas |

| Dr. Srinivas Iyer | Associate Laboratory Director, Chemical, Earth, & Life Sciences | Oversees a broad range of research including biotechnology, chemistry, and earth sciences. |

| Dr. Taraka Dale | Group Leader, Microbial and Biome Sciences | Biofuels, bioproducts, plastic degradation, high-throughput assays, metabolic engineering. |

| Dr. Gnana Gnanakaran | Scientist, Theoretical Biology and Biophysics | Conotoxins, machine learning for drug discovery, computational biology, molecular modeling. |

| Dr. Patrick S. G. Chain | Scientist, Genomics and Bioanalytics (B-GEN) | Bioinformatics, genomics, development of the EDGE bioinformatics platform, microbial genomics. |

Core Research Areas and Methodologies

This guide focuses on three key areas of research within LANL's life sciences portfolio that are particularly relevant to researchers, scientists, and drug development professionals.

Sustainable Biofuels and Plastic Upcycling

Led by Dr. Taraka Dale , the Microbial and Biome Sciences group is actively engaged in developing sustainable alternatives to fossil fuels and addressing the challenge of plastic pollution.[1] Their research focuses on engineering microorganisms to produce biofuels and bioproducts efficiently.[2]

Experimental Protocols:

A central methodology in Dr. Dale's research is the use of high-throughput assays to rapidly screen and identify promising microbial strains and metabolic pathways.[3] This involves the following general steps:

-

Strain Library Generation: Creating a diverse library of microbial strains, either through mutagenesis or by sourcing from different environments.

-

High-Throughput Screening: Utilizing automated robotic systems to cultivate and analyze thousands of strains in parallel under various conditions. Key parameters measured often include growth rate, production of a target molecule (e.g., a biofuel precursor), and tolerance to environmental stressors.

-

Metabolic Engineering: For promising strains, genetic engineering techniques such as CRISPR-Cas9 are employed to modify metabolic pathways to enhance the production of the desired bioproduct.[3]

-

Fermentation and Optimization: Scaling up the cultivation of engineered strains in bioreactors to optimize production conditions, including nutrient levels, temperature, and pH.

-

Product Extraction and Analysis: Developing and applying efficient methods for extracting and purifying the final bioproduct from the fermentation broth, followed by analytical characterization using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

A significant project within this group is their involvement in the BOTTLE (Bio-Optimized Technologies to keep Thermoplastics out of Landfills and the Environment) Consortium.[1] Here, the team is leveraging smart microbial cell technology to discover biocatalysts capable of breaking down plastics into valuable precursor molecules that can be used to create new materials, such as nylon.[1]

Logical Workflow for Plastic Upcycling:

Machine Learning-Accelerated Drug Discovery from Natural Toxins

Dr. Gnana Gnanakaran and his team in the Theoretical Biology and Biophysics group are harnessing the power of machine learning and computational modeling to accelerate the discovery of new therapeutic compounds from natural sources, with a particular focus on conotoxins—peptides found in the venom of cone snails.[4] These toxins have shown great promise as potential drug leads due to their high specificity and potency in targeting various ion channels and receptors in the nervous system.[4]

Experimental and Computational Protocols:

The traditional process of identifying and characterizing conotoxins is often slow and resource-intensive. Dr. Gnanakaran's team has developed a machine learning framework to predict the biological targets of conotoxins, significantly streamlining the initial stages of drug discovery.[4]

-

Data Curation: Assembling a comprehensive database of known conotoxin sequences and their experimentally validated biological targets.

-

Feature Engineering: Translating the amino acid sequences of conotoxins into numerical features that can be understood by machine learning algorithms. This includes physicochemical properties of the amino acids, sequence motifs, and predicted structural features.

-

Model Training: Utilizing various machine learning architectures, such as deep neural networks, to train models that can learn the complex relationships between conotoxin features and their corresponding biological targets.[4]

-

Model Validation: Rigorously testing the trained models on independent datasets of conotoxins to assess their predictive accuracy.

-

Experimental Verification: Synthesizing promising conotoxins predicted by the machine learning models and experimentally validating their activity against the predicted biological targets using techniques such as electrophysiology and cell-based assays.

Signaling Pathway of a Hypothetical Conotoxin-based Analgesic:

Democratizing Genomics with the EDGE Bioinformatics Platform

The Genomics and Bioanalytics (B-GEN) group, with significant contributions from Dr. Patrick S. G. Chain , has developed the Empowering the Development of Genomics Expertise (EDGE) bioinformatics platform. This user-friendly, web-based platform is designed to make complex genomic data analysis accessible to a broader range of scientists, including those with limited bioinformatics expertise.

Experimental Workflow within the EDGE Platform:

The EDGE platform integrates a suite of open-source bioinformatics tools into a seamless workflow for the analysis of next-generation sequencing (NGS) data. A typical experimental workflow for analyzing a microbial genome on EDGE would involve the following steps:

-

Data Upload: Users can upload their raw sequencing reads (in FASTQ format) directly to the platform.

-

Quality Control and Pre-processing: The platform automatically performs quality checks on the raw reads and removes low-quality data and adapter sequences.

-

Genome Assembly: The high-quality reads are then assembled into a draft genome sequence using various assembly algorithms.

-

Gene Prediction and Annotation: The assembled genome is scanned to identify potential genes, which are then annotated with their putative functions by comparing them to established biological databases.

-

Comparative Genomics: The newly assembled and annotated genome can be compared to other microbial genomes to identify unique genes, virulence factors, or antibiotic resistance genes.

-

Phylogenetic Analysis: The platform can construct phylogenetic trees to understand the evolutionary relationships between the newly sequenced microbe and other known species.

-

Report Generation: EDGE automatically generates a comprehensive report summarizing the results of all analyses, including tables, figures, and interactive visualizations.

Logical Diagram of the EDGE Bioinformatics Workflow:

This in-depth technical guide provides a glimpse into the cutting-edge life sciences research being conducted at Los this compound National Laboratory. The work of these leading scientists and their teams is not only advancing our fundamental understanding of biology but also providing innovative solutions to some of the world's most pressing challenges in medicine, energy, and environmental sustainability. For researchers and professionals in drug development and related fields, the research and methodologies pioneered at LANL offer valuable insights and tools to accelerate their own discoveries.

References

Methodological & Application

Applying for a Postdoctoral Fellowship at Los Alamos National Laboratory: A Detailed Guide

For researchers and scientists aspiring to contribute to cutting-edge science and technology, a postdoctoral fellowship at Los Alamos National Laboratory (LANL) offers a unique opportunity to work in a vibrant and intellectually stimulating environment.[1] This guide provides detailed application notes and protocols to navigate the process of securing a postdoctoral position at one of the world's leading scientific research institutions.

Application Notes and Protocols

The cornerstone of a successful postdoctoral application at LANL is securing sponsorship from a member of the Laboratory's technical staff.[2][3][4] All candidates must be nominated and sponsored by a LANL staff member to be considered for any postdoctoral appointment.[2][3][4]

Identifying a Potential Sponsor

Prospective postdoctoral fellows can identify potential sponsors through several avenues:

-

Reviewing LANL's Technical Directorates, Divisions, and Programs: The official LANL website (--INVALID-LINK--) provides a comprehensive overview of the laboratory's research areas.[2]

-

Networking at Conferences and Workshops: Engaging with LANL scientists at academic events is a direct way to learn about ongoing research and potential openings.[2]

-

Reviewing Journal Articles: Identifying LANL researchers who have published work in your field of interest can help you find a suitable mentor.[2]

-

University Recruiting Events: LANL actively participates in recruiting events at various universities.[2]

Once a potential sponsor is identified, candidates should proactively reach out to them with their CV and a compelling statement of research interests. LANL technical staff regularly review CVs and contact candidates who are a strong match for their research programs.[2]

General Eligibility Criteria

To be eligible for a postdoctoral appointment, candidates must meet the following criteria:

-

Have completed a Ph.D. within the last five years or will have completed all Ph.D. requirements before the commencement of the appointment.[2][4]

-

Possess a strong academic and research track record.[2]

-

For certain positions, the ability to obtain a DOE "Q" security clearance, which usually requires U.S. citizenship, is mandatory.[5]

Postdoctoral Fellowship Categories

LANL offers several types of postdoctoral appointments, each with a distinct focus. Initial appointments for most fellowships are for two years, with the possibility of renewal for a third year.[2][5] Distinguished Fellowships are typically three-year appointments.[5][6] The Laboratory employs approximately 400 postdocs annually and awards up to 30 Director's and/or Distinguished Postdoc Fellowships each year.[4]

| Fellowship Category | Description | Appointment Duration | Citizenship Requirement |

| Postdoctoral Research Associate | Pursue research as part of ongoing LANL science and engineering programs. This is the most common postdoctoral appointment.[2][6] | 2 years (renewable for a 3rd)[2][5] | Varies by position |

| Director's Postdoctoral Fellow | Collaborate with LANL scientists and engineers on staff-initiated research.[2] | 2 years (renewable for a 3rd)[2][5] | Varies by position |

| Distinguished Postdoctoral Fellows | Awarded to candidates with extraordinary ability in scientific research and clear promise of becoming outstanding leaders.[2] | 3 years[5][6] | Varies by fellowship |

| - J. Robert Oppenheimer Fellow | Open to all nationalities and research areas aligned with the Laboratory's mission.[5] | 3 years[5] | Open to all nationalities |

| - Richard P. Feynman Fellow in Theory and Computing | For top candidates in theory or computing.[5] | 3 years[5] | Must be able to obtain a DOE "Q" clearance (usually requires U.S. citizenship)[5] |

| - Frederick Reines Fellow in Experimental Sciences | For leading candidates in experimental sciences.[5] | 3 years[5] | Must be able to obtain a DOE "Q" clearance (usually requires U.S. citizenship)[5] |

| - Marie Curie Fellow | Awarded to the highest-ranked women candidates.[5] | 3 years[5] | Open to all nationalities |

| Named Postdoctoral Fellows | |||

| - Harold Agnew National Security Postdoctoral Fellow | Research in experimental, theoretical, and computational science and engineering aligned with the national security mission.[5][6] | 2 years (renewable for a 3rd)[5] | Must be able to obtain a DOE "Q" clearance (usually requires U.S. citizenship)[5] |

| - Nicholas C. Metropolis Postdoctoral Fellow | Research in computational and computer science, physics, and engineering.[5][6] | 2 years (renewable for a 3rd)[5] | Varies by position |

| - Seaborg Postdoctoral Fellow | Research in heavy-element science, engineering, and technology.[6][7] | 2 years[7] | U.S. and non-U.S. citizens are eligible, but U.S. citizenship may be required for some research.[7] |

| - Chick Keller Postdoctoral Fellow in Space and Earth Science | Research in astrophysics and cosmology, space science, solid earth geoscience, and climate science.[6] | 2 years[6] | Varies by position |